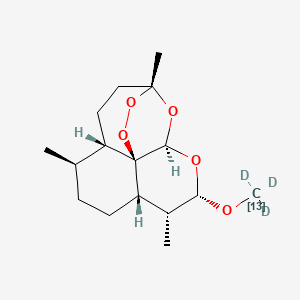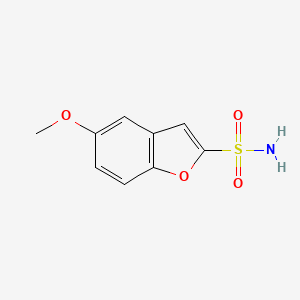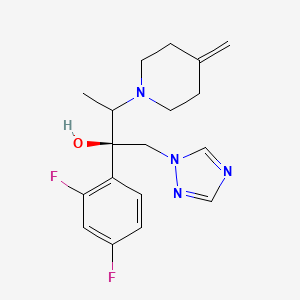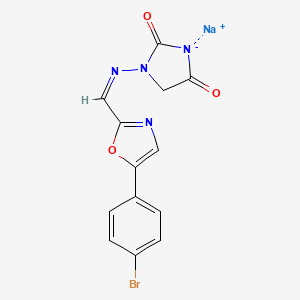
Isopentenyl Pyrophosphate Ammonium Salt-13C2(Contains ~1eq H3PO4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentenyl Pyrophosphate Ammonium Salt-13C2 (Contains 1eq H3PO4) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of isopentenyl pyrophosphate, an important intermediate in the biosynthesis of isoprenoids, which are essential components in many biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
In the mevalonate pathway, isopentenyl pyrophosphate is formed from acetyl-CoA through a series of enzymatic reactions . In the MEP pathway, it is synthesized from pyruvate and glyceraldehyde-3-phosphate .
For the preparation of Isopentenyl Pyrophosphate Ammonium Salt-13C2, the compound is typically synthesized by incorporating carbon-13 isotopes into the precursor molecules. The reaction conditions often involve the use of ammonium salts and phosphoric acid to achieve the desired product .
Industrial Production Methods
Industrial production of Isopentenyl Pyrophosphate Ammonium Salt-13C2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the isotopic labeling and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Isopentenyl Pyrophosphate Ammonium Salt-13C2 undergoes various chemical reactions, including:
Isomerization: Conversion to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Condensation: Formation of larger isoprenoid compounds through condensation reactions with other isoprenoid precursors.
Common Reagents and Conditions
Common reagents used in reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include enzymes such as isopentenyl pyrophosphate isomerase and various phosphoric acid derivatives . The reactions typically occur under mild conditions, often in aqueous solutions or organic solvents like methanol .
Major Products
The major products formed from reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include dimethylallyl pyrophosphate and other isoprenoid compounds such as geranyl pyrophosphate and farnesyl pyrophosphate .
Wissenschaftliche Forschungsanwendungen
Isopentenyl Pyrophosphate Ammonium Salt-13C2 is widely used in scientific research due to its role as an isoprenoid precursor. Some of its applications include:
Wirkmechanismus
Isopentenyl Pyrophosphate Ammonium Salt-13C2 exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase, which then participates in the formation of larger isoprenoid compounds . These compounds are involved in various biological processes, including protein prenylation and the synthesis of cholesterol and other sterols .
Vergleich Mit ähnlichen Verbindungen
Isopentenyl Pyrophosphate Ammonium Salt-13C2 can be compared with other similar compounds such as:
Dimethylallyl Pyrophosphate: An isomer of isopentenyl pyrophosphate that also serves as a precursor in isoprenoid biosynthesis.
Geranyl Pyrophosphate: A larger isoprenoid compound formed from the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid compound involved in the biosynthesis of sterols and other important biomolecules.
The uniqueness of Isopentenyl Pyrophosphate Ammonium Salt-13C2 lies in its isotopic labeling, which allows for detailed studies of isoprenoid biosynthesis and metabolic pathways .
Eigenschaften
Molekularformel |
C5H12O7P2 |
|---|---|
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
3-methyl(1,2-13C2)but-3-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i3+1,4+1 |
InChI-Schlüssel |
NUHSROFQTUXZQQ-CQDYUVAPSA-N |
Isomerische SMILES |
CC(=C)[13CH2][13CH2]OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


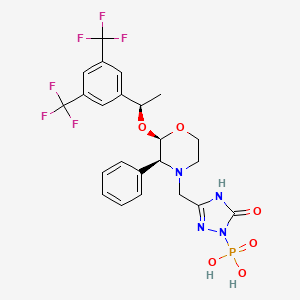
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)

![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
